6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one
Overview
Description
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a dihydropyrimidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminopyrimidine and 3-methyl-2-butanone.
Cyclization Reaction: The key step involves the cyclization of 2-aminopyrimidine with 3-methyl-2-butanone under acidic conditions to form the dihydropyrimidinone ring.
Purification: The resulting product is purified using recrystallization or chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the dihydropyrimidinone ring to a fully saturated pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidinone and pyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research focuses on its antitumor activity and potential use in cancer therapy.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a methyl group.
4-Methyl-2-(pyrimidin-2-yl)pyrimidine: Similar structure with an additional methyl group on the pyrimidine ring.
2-(Pyrimidin-2-yl)thiazole: Contains a thiazole ring instead of a dihydropyrimidinone ring.
Uniqueness
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific dihydropyrimidinone structure, which imparts distinct biological activities compared to other pyrimidine derivatives
Properties
IUPAC Name |
4-methyl-2-pyrimidin-2-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-6-5-7(14)13-9(12-6)8-10-3-2-4-11-8/h2-5H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAZURKURZQLDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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